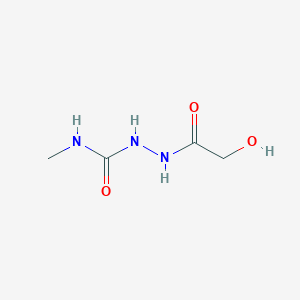

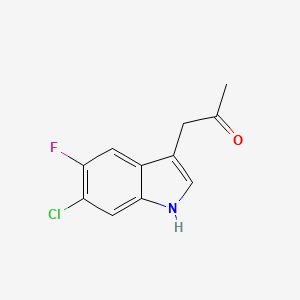

![molecular formula C10H8N4OS2 B1518267 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine CAS No. 1155056-02-2](/img/structure/B1518267.png)

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. It would require careful planning and optimization to ensure high yield and purity .Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of different functional groups means that it could potentially undergo a variety of chemical reactions. For example, the amine group might be able to act as a base or nucleophile, while the oxadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .Scientific Research Applications

Anticancer Applications

A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of thiazol-4-amine, testing their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). The compounds exhibited good to moderate activity, highlighting the potential of thiazol derivatives in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial and Antifungal Applications

Kaneria et al. (2016) reported on the synthesis of triazol derivatives containing thiophene and oxadiazole groups, which were characterized and evaluated for antimicrobial activity against various bacterial and fungal strains. The study found that these compounds exhibit promising antimicrobial activity, suggesting the potential for these derivatives in antimicrobial applications (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Nematocidal Activity

Liu, Wang, Zhou, and Gan (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group and evaluated their nematocidal activities. Some compounds showed good activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting these derivatives as potential lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways . For instance, they may inhibit or stimulate certain enzymes, block or activate specific receptors, or interfere with essential biochemical pathways . The specific interactions and resulting changes would depend on the exact nature of the compound and its targets.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . They may activate or inhibit these pathways, leading to a range of downstream effects. These effects could include changes in cellular metabolism, signal transduction, gene expression, and more .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion from the body.

Result of Action

Thiazole derivatives have been reported to induce a variety of molecular and cellular effects . These effects could include changes in cellular metabolism, alterations in gene expression, modulation of signal transduction pathways, and more .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of many compounds . These factors could potentially affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activity. This could lead to the development of new methods for its synthesis, or new applications in areas such as medicine or materials science .

Properties

IUPAC Name |

4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS2/c11-10-12-7(5-17-10)3-8-13-9(14-15-8)6-1-2-16-4-6/h1-2,4-5H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXTVKJBBZPYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)